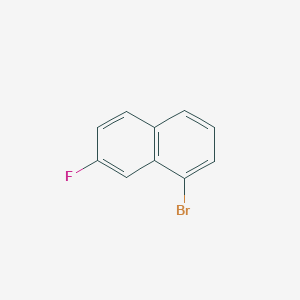

1-Bromo-7-fluoronaphthalene

Vue d'ensemble

Description

1-Bromo-7-fluoronaphthalene is an organic compound belonging to the class of halogenated naphthalenes. It is characterized by the presence of a bromine atom at the first position and a fluorine atom at the seventh position on the naphthalene ring. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-7-fluoronaphthalene can be synthesized through various methods. One common approach involves the bromination of 7-fluoronaphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-7-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, where it forms carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: These reactions often use palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 7-fluoro-1-aminonaphthalene, 7-fluoro-1-thionaphthalene, or 7-fluoro-1-alkoxynaphthalene.

Coupling Products: Products from cross-coupling reactions include biaryl compounds or arylamines, which are valuable intermediates in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Applications Overview

1-Bromo-7-fluoronaphthalene serves as a versatile building block in several chemical processes:

- Synthesis of Fluorinated Compounds : It is used to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

- Intermediate in Organic Synthesis : This compound acts as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

- Material Science : It is explored for applications in organic electronics due to its electron-accepting properties.

Organic Synthesis

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal for constructing complex molecular architectures in pharmaceutical development.

| Reaction Type | Application Example | Reference |

|---|---|---|

| Suzuki Coupling | Synthesis of biaryl compounds | |

| Heck Reaction | Formation of alkenes from aryl halides | |

| Sonogashira Reaction | Synthesis of alkynylated compounds |

Medicinal Chemistry

The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. This compound is utilized to synthesize fluorinated analogs of existing drugs, enhancing their efficacy and selectivity.

Case Study : A study demonstrated the synthesis of a fluorinated derivative of an anti-cancer drug using this compound as a key intermediate, resulting in improved biological activity compared to non-fluorinated analogs .

Material Science

Research indicates that compounds like this compound can be used in the development of organic semiconductors and photovoltaic materials due to their favorable electronic properties.

Case Study : In a recent publication, the compound was incorporated into a polymer matrix, resulting in enhanced charge transport properties suitable for organic light-emitting diodes (OLEDs) .

Mécanisme D'action

The mechanism of action of 1-Bromo-7-fluoronaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its role in cross-coupling reactions. In cross-coupling reactions, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the nucleophile and reductive elimination to form the final product .

Comparaison Avec Des Composés Similaires

- 1-Bromo-4-fluoronaphthalene

- 1-Bromo-5-fluoronaphthalene

- 1-Bromo-8-fluoronaphthalene

Comparison: 1-Bromo-7-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other bromofluoronaphthalenes, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

Activité Biologique

1-Bromo-7-fluoronaphthalene is a halogenated aromatic compound with a molecular formula of and a molecular weight of approximately 225.06 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its reactivity with biological macromolecules, potential applications in drug development, and comparative analysis with similar compounds.

This compound is synthesized through the bromination of 7-fluoronaphthalene, typically using bromine as a reagent under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a versatile compound in medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of halogenated naphthalenes, including this compound, exhibit antimicrobial properties. This is attributed to their ability to interact with microbial membranes and enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds, potentially inhibiting cancer cell proliferation.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Reactivity with Biological Macromolecules : The compound can undergo electrophilic substitution reactions with nucleophiles present in biological systems, leading to modifications of proteins and nucleic acids. This reactivity may play a role in its antimicrobial and anticancer activities.

- Palladium-Catalyzed Cross-Coupling Reactions : It serves as a building block in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex organic molecules that may have therapeutic applications, such as piperazine derivatives .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoronaphthalene | Bromine at position 4; used in similar reactions | |

| 3-Bromo-1-fluoronaphthalene | Bromine at position 3; different reactivity profile | |

| 7-Bromo-1-chloronaphthalene | Chlorine instead of fluorine; alters reactivity | |

| 7-Fluoro-1-chloronaphthalene | Combination of chlorine and fluorine; distinct properties |

The distinct combination of bromine and fluorine atoms in this compound enhances its reactivity compared to other halogenated naphthalenes, making it particularly valuable for specific applications in organic synthesis and materials science .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that derivatives containing the bromofluoro substituent showed significant inhibition against various bacterial strains. The mechanism was linked to disruption of bacterial cell membranes.

- Cancer Cell Line Tests : Research involving cancer cell lines indicated that compounds derived from this compound exhibited cytotoxic effects, suggesting potential pathways for drug development targeting specific cancer types .

Propriétés

IUPAC Name |

1-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNJHKLLBKIOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502167 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-91-5 | |

| Record name | 1-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.